4-Bromo-3-(piperazin-1-ylmethyl)phenol
CAS No.:
Cat. No.: VC16195571
Molecular Formula: C11H15BrN2O
Molecular Weight: 271.15 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C11H15BrN2O |
|---|---|
| Molecular Weight | 271.15 g/mol |
| IUPAC Name | 4-bromo-3-(piperazin-1-ylmethyl)phenol |
| Standard InChI | InChI=1S/C11H15BrN2O/c12-11-2-1-10(15)7-9(11)8-14-5-3-13-4-6-14/h1-2,7,13,15H,3-6,8H2 |
| Standard InChI Key | DBQSXOODJJZDTI-UHFFFAOYSA-N |
| Canonical SMILES | C1CN(CCN1)CC2=C(C=CC(=C2)O)Br |
Introduction
Chemical Structure and Physicochemical Properties
The molecular formula of 4-Bromo-3-(piperazin-1-ylmethyl)phenol is C₁₁H₁₅BrN₂O, with a molecular weight of 271.15 g/mol. The compound comprises a phenol ring substituted with a bromine atom at the para position and a piperazine-linked methyl group at the meta position (Figure 1). The piperazine ring, a six-membered heterocycle containing two nitrogen atoms, introduces basicity and hydrogen-bonding capabilities, while the bromine atom enhances electrophilic reactivity.
Key Physicochemical Properties (Inferred from Analogous Compounds):
| Property | Value |
|---|---|
| Melting Point | 120–125°C (estimated) |
| Solubility | Moderate in polar solvents (e.g., DMSO, ethanol) |
| LogP (Partition Coefficient) | ~2.3 (predicted) |
| pKa (Piperazine NH) | ~9.5 (basic nitrogen) |
The bromine atom’s electronegativity polarizes the aromatic ring, facilitating nucleophilic aromatic substitution reactions, while the piperazine group enables interactions with biological targets such as G protein-coupled receptors (GPCRs) or enzymes .
Synthetic Routes and Optimization Strategies
The synthesis of 4-Bromo-3-(piperazin-1-ylmethyl)phenol likely follows a multi-step protocol common to piperazine-containing phenolic derivatives:
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Bromination of 3-Hydroxybenzaldehyde:
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Initial bromination at the para position using bromine (Br₂) in acetic acid yields 4-bromo-3-hydroxybenzaldehyde.
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Reaction Conditions: 0–5°C, 2 hours, 85% yield (analogous to methods for 4-bromo-3-(methylthio)phenol).
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Mannich Reaction for Piperazine Incorporation:
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Reduction and Final Purification:
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Reduction of the aldehyde group to a hydroxyl group using sodium borohydride (NaBH₄).
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Purification via column chromatography (silica gel, ethyl acetate/hexane) or recrystallization.
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Industrial-Scale Considerations:
Continuous flow reactors could enhance yield and purity by minimizing side reactions, as demonstrated in the production of rhein–piperazine hybrids .
Pharmacological and Biological Applications
Piperazine derivatives are widely explored for their bioactivity, particularly in oncology and neurology. While direct data on 4-Bromo-3-(piperazin-1-ylmethyl)phenol are absent, the following applications are inferred from structurally related compounds:
Anticancer Activity
Piperazine moieties enhance cytotoxicity by modulating apoptosis pathways. For example, rhein–piperazine–furanone hybrids exhibit IC₅₀ values as low as 4.35 μM against lung cancer cells . The bromophenol group in 4-Bromo-3-(piperazin-1-ylmethyl)phenol may similarly intercalate DNA or inhibit topoisomerases.
Antibacterial and Antifungal Properties
Bromophenols exhibit broad-spectrum antimicrobial activity. The piperazine group could synergize with the phenolic hydroxyl to disrupt microbial cell membranes, as seen in analogs like 4-bromo-2-[[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]methyl]phenol.
Mechanistic Insights and Target Interactions
The compound’s bioactivity likely arises from:
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Halogen Bonding: Bromine participates in halogen bonds with protein residues (e.g., carbonyl oxygen), stabilizing ligand-receptor complexes.
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Piperazine Flexibility: The piperazine ring adopts chair conformations, enabling optimal alignment with hydrophobic pockets in enzymes or receptors .
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Hydrogen Bonding: The phenolic hydroxyl and piperazine NH groups donate hydrogen bonds to aspartate or glutamate residues in targets.
Hypothetical Targets:
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Histone Deacetylases (HDACs): Bromine’s electron-withdrawing effects may enhance binding to zinc-containing active sites.
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β-Adrenergic Receptors: Piperazine derivatives are known β-blockers; this compound could modulate cardiovascular function.
Comparative Analysis with Structural Analogs
The presence of both bromine and piperazine in 4-Bromo-3-(piperazin-1-ylmethyl)phenol uniquely balances reactivity and target affinity, positioning it as a versatile scaffold for drug discovery.
Challenges and Future Directions
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Synthetic Optimization: Scalable methods for introducing the piperazine group without side reactions require development.
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Target Identification: High-throughput screening is needed to map the compound’s interaction with biological pathways.
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Toxicological Profiling: Preliminary assays in normal cell lines (e.g., WI-38 fibroblasts ) must assess selectivity and safety.
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